3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
Description
3-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is a heterocyclic carboxylic acid derivative characterized by a pyrazole ring substituted with a methoxycarbonyl group at the 3-position and a butanoic acid chain at the 1-position of the pyrazole. Its molecular formula is C$9$H${12}$N$2$O$4$, with a molecular weight of 212.20 g/mol.
Properties
IUPAC Name |
3-(3-methoxycarbonylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6(5-8(12)13)11-4-3-7(10-11)9(14)15-2/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMLZYJDDNAULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CC(=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of a pyrazole derivative with a butanoic acid derivative. One common method is the esterification of pyrazole with methoxycarbonyl chloride, followed by the addition of butanoic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid may involve large-scale esterification and subsequent purification processes. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethoxycarbonyl vs. Methoxycarbonyl
Fluorinated Derivatives
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid (C$9$H${11}$F$2$N$3$O$_4$) incorporates a difluoromethyl group, which significantly alters electronic properties:
- pKa : Predicted 4.10 (vs. ~4.5 for the methoxycarbonyl analog), suggesting stronger acidity .
- Boiling Point: 435.4°C (predicted), indicating higher thermal stability compared to non-fluorinated analogs .
Pharmacological Activity Comparisons
Anti-inflammatory Potential
3-(Benzotriazol-1-yl)butanoic acid, a structurally related compound, demonstrates strong anti-inflammatory activity. Substituent modifications on the heterocycle (e.g., methoxy or trifluoromethyl groups) significantly alter efficacy:
- Methoxy Substitution : Reduces activity due to steric hindrance or electronic effects .
- Trifluoromethyl Substitution : Enhances activity by improving target binding or metabolic resistance .
The methoxycarbonyl group in the target compound may balance lipophilicity and electronic effects, offering intermediate bioactivity compared to these analogs.
Choleretic Activity
3-(Benzotriazol-1-yl)butanoic acid also exhibits choleretic effects. Structural simplification in the target compound (replacing benzotriazole with pyrazole) may reduce off-target interactions while retaining core functionality .
Research Findings and Practical Implications
Stability and Commercial Availability
- Discontinued Fluorinated Analogs: 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is listed as discontinued, likely due to challenges in large-scale synthesis or stability issues .
- Supplier Data : The 4-substituted ethoxycarbonyl variant is commercially available (purity ≥95%), whereas the 3-substituted methoxycarbonyl analog is less commonly listed, suggesting niche applications .
Biological Activity
3-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid, with the molecular formula C9H12N2O4 and CAS Number 1856064-65-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy in various applications.
- Molecular Formula : C9H12N2O4
- Molecular Weight : 212.2 g/mol
- CAS Number : 1856064-65-7
- Structure : The compound features a pyrazole ring substituted with a methoxycarbonyl group and a butanoic acid moiety, which is significant for its biological activity.
The biological activity of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxycarbonyl group may enhance lipophilicity, facilitating cell membrane penetration, while the pyrazole ring can participate in hydrogen bonding with target proteins or enzymes.
Anti-inflammatory Effects
Compounds containing pyrazole rings have been documented for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. Although direct studies on this specific compound are scarce, the presence of the pyrazole moiety indicates potential therapeutic effects against inflammation.
Study on Antitumor Activity
In a study evaluating the anticancer potential of similar compounds, it was found that prodrugs derived from pyrazole exhibited significant inhibition of tumor growth in vivo. For example, AN-7, a related compound, demonstrated effective oral bioavailability and substantial reduction in lung lesions in murine models . This suggests that 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid may also possess similar anticancer properties.
Anti-Microbial Properties
While specific data on the antimicrobial activity of this compound is limited, pyrazole derivatives have been shown to exhibit antimicrobial effects against various pathogens. The structure allows for interaction with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
